Diphosphate, trihydrogen

Description

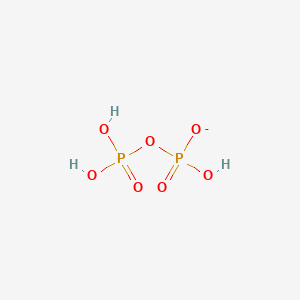

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O7P2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274295 | |

| Record name | Diphosphate, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14867-04-0 | |

| Record name | Diphosphate, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Aspects of Trihydrogen Diphosphate

Synthetic Methodologies for Trihydrogen Diphosphate (B83284) and its Derivatives

The synthesis of trihydrogen diphosphate and its organic derivatives can be achieved through several established chemical routes. These methods range from the simple dehydration of more common acids to more complex phosphorylation reactions.

Dehydration Processes of Orthophosphoric Acid

A primary method for synthesizing trihydrogen diphosphate is through the dehydration of orthophosphoric acid (H₃PO₄). testbook.comvaia.com This process involves heating orthophosphoric acid, which causes two molecules to condense, eliminating a water molecule to form one molecule of trihydrogen diphosphate. byjus.com The reaction is typically represented as:

2 H₃PO₄ ⇌ H₄P₂O₇ + H₂O wikipedia.org

While this method is straightforward, heating orthophosphoric acid does not yield pure trihydrogen diphosphate. Instead, it results in an equilibrium mixture containing orthophosphoric acid, pyrophosphoric acid, and other polyphosphoric acids. wikipedia.orgunacademy.com The concentration of pyrophosphoric acid in this mixture is typically around 40%. wikipedia.orgunacademy.com Achieving a higher purity of trihydrogen diphosphate through this method is challenging due to the difficulty in recrystallizing it from the molten mixture. wikipedia.orgunacademy.com

The extent of pyrophosphoric acid formation is highly dependent on the concentration of the initial orthophosphoric acid solution. At concentrations below 90%, the amount of pyrophosphoric acid formed is negligible. However, as the concentration increases beyond 95%, the formation of pyrophosphoric acid becomes more significant, reaching about 15% at what would theoretically be 100% orthophosphoric acid. wikipedia.org Further concentration leads to the formation of higher-order polyphosphoric acids. wikipedia.org

Heating orthophosphoric acid at 176°C has been shown to produce a steady-state mixture containing approximately 49% orthophosphate, 40% pyrophosphate, 10% triphosphate, 2% tetraphosphate, and 0.2% pentaphosphate, based on phosphorus-32 (B80044) labeling studies. future4200.com

Reactions Involving Pyrophosphate Salts

An alternative and often more effective method for preparing pure trihydrogen diphosphate involves the use of pyrophosphate salts. One common approach is the reaction of a pyrophosphate salt, such as sodium pyrophosphate (Na₄P₂O₇), with a strong acid like sulfuric acid. testbook.com This reaction produces trihydrogen diphosphate and a salt byproduct, such as sodium bisulfate. testbook.com The resulting trihydrogen diphosphate can then be separated and purified. testbook.com

Another method utilizes ion exchange chromatography with sodium pyrophosphate. wikipedia.org Additionally, treating lead pyrophosphate with hydrogen sulfide (B99878) can also yield trihydrogen diphosphate. wikipedia.orgunacademy.com These methods are often preferred as they can produce a purer form of the acid compared to the direct dehydration of orthophosphoric acid. unacademy.com

The synthesis of specific pyrophosphate salts, which can then be used to generate the acid, has also been explored. For instance, hydrated diphosphates like Na₂MgP₂O₇·2H₂O can be synthesized by reacting magnesium chloride with sodium diphosphate. researchgate.net

Phosphorylation Reactions Utilizing Pyrophosphoric Acid

Trihydrogen diphosphate itself is a potent phosphorylating agent, capable of transferring a phosphate (B84403) group to other molecules. oup.comoup.com It is considered more reactive for this purpose than orthophosphoric acid. oup.comoup.com This reactivity is harnessed in various organic synthesis applications.

For example, primary and secondary aliphatic alcohols, as well as phenols, can be converted to their corresponding dihydrogenphosphates by simply mixing and warming them with an equimolar amount of pyrophosphoric acid. oup.com The optimal temperature for the phosphorylation of ethanol, for instance, has been found to be around 90°C. oup.com

The phosphorylation of carbohydrates is another significant application. tandfonline.com While direct phosphorylation of sugars can be challenging, using pyrophosphoric acid or polyphosphoric acid has proven effective. tandfonline.com This is particularly useful for phosphorylating the terminal C₅ or C₆ positions of pentoses and hexoses, respectively. tandfonline.com

The mechanism of phosphorylation can also involve the formation of more reactive intermediates. For instance, dichlorodiphenylmethane (B138671) can convert monoesters of phosphoric acid into P1P2-diesters of pyrophosphoric acid, which can then phosphorylate alcohols. rsc.org

Specialized Synthesis Routes for Organo-diphosphates

Organo-diphosphates, which are esters of pyrophosphoric acid, are crucial in various biochemical processes and have specialized synthetic routes. A general method for synthesizing organophosphates involves the alcoholysis of phosphorus oxychloride (POCl₃). wikipedia.org

More specific to organo-diphosphates, tetraesters of pyrophosphoric acid can be prepared from diesters of phosphoric acid through exchange reactions. rsc.org Lewis acid catalysis offers another route. For instance, Ti(OtBu)₄ has been shown to be an effective catalyst for the phosphorylation of primary and secondary alcohols using tetrabenzylpyrophosphate. researchgate.net This method is also applicable to other pyrophosphates with different protecting groups, such as methyl, ethyl, and allyl groups. researchgate.net

In prebiotic chemistry research, the formation of organophosphates from reduced phosphorus sources is a topic of interest. Fenton chemistry, involving the oxidation of reduced phosphorus compounds by hydrogen peroxide in the presence of Fe²⁺, can generate reactive inorganic phosphate species, including pyrophosphate. nih.gov These species can then react with organic molecules to form organophosphates under mild heating conditions without the need for additional catalysts. nih.gov

Molecular Structure and Electronic Configuration of Trihydrogen Diphosphate

The molecular and electronic properties of trihydrogen diphosphate have been extensively studied using computational and quantum mechanical methods, providing detailed insights into its structure and reactivity.

Quantum Mechanical and Computational Characterization of Pyrophosphoric Acid and Anions

Trihydrogen diphosphate, or pyrophosphoric acid, consists of two phosphate groups linked by a P-O-P bond. wikipedia.org Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. testbook.com In the molecule, hydrogen atoms are attached to two of the oxygen atoms on each phosphate group. testbook.com

Computational studies using density functional theory (DFT) have been employed to investigate the properties of phosphoric acid and its derivatives. researchgate.net These studies have determined energy barriers for various proton transfer pathways, indicating that proton transfer is more likely to occur between similar molecules or between a molecule and its corresponding ion. researchgate.net For pyrophosphoric acid, the energy barrier for proton transfer to a phosphoric acid molecule is relatively low (2.61 kJ/mol). researchgate.net

The structure of the pyrophosphate anion (P₂O₇⁴⁻) has also been a subject of computational analysis. In cadmium pyrophosphate (Cd₂P₂O₇), the anion exhibits a bent P-O-P bond with an angle of 132°. cdnsciencepub.com The inner and outer P-O bond lengths are, on average, 1.62 Å and 1.51 Å, respectively. cdnsciencepub.com

First-principles calculations on complex pyrophosphate crystals, such as K₂Mg(H₂P₂O₇)₂·2H₂O, have provided a detailed understanding of their electronic structure and interatomic bonding. royalsocietypublishing.org These studies have revealed a complex interplay of covalent, ionic, and hydrogen bonding. royalsocietypublishing.org In this particular crystal, the Mg²⁺ ion is octahedrally coordinated to oxygen atoms from both the phosphate groups and water molecules. royalsocietypublishing.org The P-O-P bond remains a central feature of the (H₂P₂O₇)²⁻ group. royalsocietypublishing.org

The electronic structure of pyrophosphates is critical to their properties. For instance, calculations on K₂Mg(H₂P₂O₇)₂·2H₂O show it to be an insulator with a large direct band gap of 5.22 eV and a small electron effective mass, suggesting potential for high electron mobility. royalsocietypublishing.org The electronic properties of pyrophosphate anions are also crucial in understanding their role in biological systems, particularly in phosphoryl transfer reactions. wpmucdn.com

Spectroscopic Analysis of P-O-P Linkages and Hydrogen Bonding Networks

Spectroscopic methods are crucial for elucidating the structural characteristics of trihydrogen diphosphate, particularly the nature of its P-O-P (pyrophosphate) linkage and the intricate hydrogen-bonding networks. Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes associated with these features. The P-O-P bridge in pyrophosphates exhibits characteristic stretching vibrations, and the analysis of these bands can reveal information about the bond angle and strength. sci-hub.seresearchgate.net For instance, a bent P-O-P bridging angle is a common feature in many acidic metal pyrophosphate compounds. sci-hub.se

Hydrogen bonds play a significant role in the structure and stability of trihydrogen diphosphate, both in the solid state and in solution. testbook.com In the solid state, extensive hydrogen bonding between phosphate and hydrogen atoms can lead to the formation of stable polymeric chains. testbook.com These interactions can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can probe the vibrational modes of O-H bonds involved in hydrogen bonding. semi.ac.cn The strength and geometry of these hydrogen bonds can be inferred from shifts in the vibrational frequencies.

In enzymatic systems, the hydrogen-bonding networks surrounding diphosphate moieties are dynamic and crucial for biological function. nih.gov NMR spectroscopy, particularly through the measurement of hydrogen/deuterium fractionation factors, has been employed to probe changes in the strength of hydrogen bonds within enzymes upon binding of nucleotides like adenosine (B11128) diphosphate (ADP). nih.gov Studies on protein kinase A, for example, have shown that ligand binding leads to a global reorganization and strengthening of hydrogen bond networks throughout the enzyme. nih.gov This highlights the importance of not just the localized interactions with the diphosphate but also the broader network in modulating protein function. nih.gov Bifurcated hydrogen bonds, where a single hydrogen atom interacts with two acceptor atoms, are also observed in complex biological systems and can be important in processes like water reorientation. wikipedia.org

Table 1: Spectroscopic Data for P-O-P Linkages and Hydrogen Bonding

| Spectroscopic Technique | Feature Analyzed | Typical Observations | References |

|---|---|---|---|

| Infrared (IR) Spectroscopy | P-O-P stretching vibrations | Characteristic bands indicating a bent POP bridging angle. | sci-hub.seresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | O-H stretching in hydrogen bonds | Frequency shifts indicate the strength and nature of hydrogen bonding networks. | semi.ac.cn |

| NMR Spectroscopy (H/D fractionation) | Hydrogen bond strength in proteins | Changes in fractionation factors reveal reorganization of hydrogen bond networks upon ligand binding. | nih.gov |

Theoretical Models of Structural Dynamics and Proton Transfer

Theoretical models and computational methods are indispensable for understanding the dynamic behavior of trihydrogen diphosphate, including its structural fluctuations and the mechanisms of proton transfer. mdpi.com Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational changes that molecules like trihydrogen diphosphate undergo in solution. mdpi.com These simulations can model the interactions with solvent molecules and the resulting structural dynamics. mdpi.com

Proton transfer is a fundamental process involving trihydrogen diphosphate, and theoretical models have been developed to describe its mechanism. researchgate.netmasterorganicchemistry.com In some systems, proton transfer can occur through a "proton shuttle" mechanism, where a solvent molecule like water facilitates the movement of a proton from a donor to an acceptor site. masterorganicchemistry.com Ab initio molecular dynamics studies have been used to investigate the high proton conductivity in phosphoric acid, revealing a mechanism involving correlated proton transfers along hydrogen-bonded chains, often referred to as a Grotthuss-type mechanism. researchgate.netscience.gov

For more complex processes, such as excited-state intramolecular proton transfer (ESIPT), a range of theoretical approaches are employed. These include static quantum-chemical methods, mixed quantum-classical molecular dynamics, and full quantum dynamics methods. mdpi.com These models can predict the pathways and barriers for proton transfer and explain phenomena like the large red-shifted fluorescence observed after ESIPT. mdpi.com In the context of enzymatic reactions, theoretical models are used to study how the enzyme environment influences proton transfer events. For example, in triosephosphate isomerase, different mechanistic possibilities for proton transfer have been evaluated using theoretical approaches, considering the roles of specific amino acid residues. nih.gov

The structural dynamics of larger systems containing diphosphate moieties, such as proteins, are also a subject of intense theoretical study. doaj.orgrsc.org Techniques like time-resolved serial femtosecond crystallography are emerging as powerful tools to experimentally probe these dynamics, which can then be compared with and refined by theoretical models. rsc.org Understanding the relationship between a protein's structure, its internal cavities, and its dynamic behavior is crucial for explaining its function. nih.gov

Table 2: Theoretical Approaches to Structural Dynamics and Proton Transfer

| Theoretical Method | Phenomenon Studied | Key Insights | References |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Structural fluctuations in solution | Provides information on conformational changes and solvent interactions. | mdpi.com |

| Ab Initio Molecular Dynamics | Proton conductivity | Reveals mechanisms like Grotthuss-type correlated proton transfers. | researchgate.net |

| Quantum-Chemical Methods (Static, Mixed, and Full Quantum) | Excited-State Intramolecular Proton Transfer (ESIPT) | Predicts reaction pathways, energy barriers, and spectroscopic signatures. | mdpi.com |

| Enzyme Reaction Modeling | Proton transfer in active sites | Elucidates the role of specific residues and the enzymatic environment. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Trihydrogen Diphosphate

Mechanisms of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental to many biological processes, and trihydrogen diphosphate and its derivatives are key players in this chemistry. nih.govnih.gov These reactions involve the transfer of a phosphoryl group from a donor, like adenosine triphosphate (ATP), to an acceptor molecule. mdpi.com The mechanism of phosphoryl transfer can be described by a spectrum of possibilities, ranging from a dissociative mechanism, which proceeds through a metaphosphate intermediate, to an associative mechanism involving a pentavalent phosphorane intermediate. nih.gov However, a concerted, S_N2-type mechanism, where bond formation and bond breaking occur simultaneously, is often favored. nih.govlibretexts.org

The electrophilicity of the phosphorus atom in the phosphoryl group is a key factor in these reactions. libretexts.org This electrophilicity can be enhanced by the coordination of metal ions, such as Mg²⁺, to the non-bridging oxygen atoms of the phosphate groups. libretexts.org This interaction stabilizes the negative charge on the oxygens and increases the partial positive charge on the phosphorus, making it more susceptible to nucleophilic attack. libretexts.org The attacking nucleophile, typically a hydroxyl group from an acceptor molecule, approaches the phosphorus atom from the backside, in-line with the leaving group, similar to an S_N2 reaction at a carbon center. mdpi.comlibretexts.org

Enzymes that catalyze phosphoryl transfer reactions, known as kinases, play a crucial role in facilitating this process by properly positioning the substrates and stabilizing the transition state. mdpi.com For example, in many kinases, a basic residue in the active site, such as an aspartate, activates the hydroxyl group of the acceptor molecule for its nucleophilic attack on the γ-phosphate of ATP. mdpi.com

Hydrolysis Pathways of the Pyrophosphate Bond and Anhydride Linkage

The pyrophosphate bond in trihydrogen diphosphate is a type of phosphoanhydride bond, which is known for being a "high-energy" bond. wikipedia.orggithub.io This does not mean the bond itself is inherently unstable, but rather that its hydrolysis releases a significant amount of free energy. github.io The hydrolysis of the pyrophosphate bond (P-O-P) in trihydrogen diphosphate yields two molecules of orthophosphate. wikipedia.org

This hydrolysis reaction is generally very slow in the absence of a catalyst, especially in non-acidic aqueous solutions. wikipedia.org However, in biological systems, the hydrolysis of pyrophosphate (PPi) is rapidly catalyzed by ubiquitous enzymes called inorganic pyrophosphatases. reactome.org This enzymatic hydrolysis is essentially irreversible and serves to drive many biosynthetic reactions, which are coupled to the cleavage of ATP to AMP and pyrophosphate, in the forward direction. reactome.orgnih.gov

The hydrolysis of ATP can proceed via two main pathways. One pathway involves the cleavage of the terminal phosphoanhydride bond to produce ADP and inorganic phosphate (Pi), releasing about 7.4 kcal/mol of energy. github.ioquora.com The other pathway involves the cleavage of the bond between the α and β phosphates, yielding AMP and pyrophosphate (PPi). wikipedia.org From an energy accounting perspective, the hydrolysis to AMP and PPi is considered to involve the cleavage of two high-energy phosphate bonds because the resulting PPi is subsequently hydrolyzed to two molecules of Pi. wikipedia.org The mechanism of hydrolysis can be influenced by pH. For instance, at low pH, the hydrolysis of some pyrophosphate analogues can be accompanied by the cleavage of other bonds within the molecule, such as the N-glycosidic bond in nucleotide derivatives. mdpi.com

Role in Condensation Reactions

Trihydrogen diphosphate and its derivatives are involved in various condensation reactions, which are reactions where two molecules combine, often with the elimination of a small molecule like water. chembk.com The formation of the pyrophosphate bond itself is a condensation reaction, where two phosphate groups are linked together through the removal of a water molecule. quora.com This process is the reverse of hydrolysis. wikipedia.org

In a broader context, tertiary onium salts of phosphoric acid, such as pyridinium (B92312) trihydrogen phosphate, have been shown to be effective catalysts for certain condensation reactions. phasetransfercatalysis.com These catalysts appear to function by providing a proton in the reaction phase, with more acidic protons leading to higher yields and selectivity. phasetransfercatalysis.com

Complexation Chemistry with Metal Ions and Chelating Properties

Trihydrogen diphosphate and its deprotonated forms (pyrophosphates) are excellent chelating agents for a wide variety of metal ions. testbook.comwikipedia.org Chelation is a type of bonding where a single ligand binds to a central metal ion at two or more points. The pyrophosphate anion can bind to metal ions through its oxygen atoms, forming stable complexes. wikipedia.org This complexing ability is utilized in various industrial applications, such as in water softeners and as food additives. echemi.comlibretexts.org

The interaction with metal ions is also of significant biological importance. As mentioned earlier, metal ions like Mg²⁺ play a crucial role in phosphoryl transfer reactions by coordinating to the phosphate groups of ATP and ADP, thereby influencing their reactivity. libretexts.org The binding of divalent metal ions to thiamine (B1217682) diphosphate has been shown to involve interaction with both the pyrophosphate group and the pyrimidine (B1678525) ring of the thiamine moiety. nih.gov

The stability of the metal-pyrophosphate complexes can vary depending on the metal ion and the conditions, such as pH. nih.govresearchgate.net For example, pyrophosphate is an efficient chelating agent for Mn(III) and can form stable complexes over a wide pH range. researchgate.net The complexation of metal ions by pyrophosphate can also influence the solubility of sparingly soluble salts. libretexts.org The formation of a stable metal-pyrophosphate complex can effectively remove the metal ion from solution, driving the dissolution of the salt. libretexts.org The coordination chemistry of phosphate groups is a broad field of study, with research investigating the interactions of various metal ions with different phosphate-containing ligands. nih.govmdpi.com

Biological and Biochemical Research on Pyrophosphate and Its Esters

Inorganic Pyrophosphate (PPi) in Core Cellular Metabolism

Inorganic pyrophosphate (PPi), or trihydrogen diphosphate (B83284), is a molecule produced in numerous metabolic reactions, most notably as a byproduct of macromolecule synthesis. researchgate.net Its subsequent hydrolysis into two orthophosphate (Pi) ions is a highly exergonic reaction that plays a crucial role in driving biosynthetic processes to completion. researchgate.netreactome.org

Biosynthetic Roles in Macromolecule Synthesis (DNA, RNA, Proteins, Polysaccharides)

The synthesis of the cell's primary macromolecules is energetically demanding. A common strategy in these pathways is the cleavage of a nucleoside triphosphate (like ATP) into a nucleoside monophosphate (AMP) and PPi. The PPi is then rapidly hydrolyzed by ubiquitous enzymes called inorganic pyrophosphatases. This hydrolysis releases a significant amount of free energy, effectively making the initial synthesis reaction irreversible and pulling it strongly in the forward direction. reactome.orgfrontiersin.org

DNA and RNA Synthesis: DNA and RNA polymerases catalyze the addition of deoxynucleoside monophosphates (dNMPs) and nucleoside monophosphates (NMPs) to a growing polynucleotide chain, respectively. uah.edu This process releases PPi from the incoming deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP). nih.govnih.gov The subsequent, rapid hydrolysis of PPi ensures that the reverse reaction is thermodynamically unfavorable, thus driving the synthesis of DNA and RNA. nih.govnih.govtakarabio.com Some research suggests that the hydrolysis of PPi is an intrinsic step of the DNA synthesis reaction itself, catalyzed by the DNA polymerase, which would ensure the process is energetically favorable without requiring separate pyrophosphatase enzymes. nih.govnih.govresearchgate.net

Protein Synthesis: The activation of amino acids for protein synthesis involves aminoacyl-tRNA synthetases, which catalyze the attachment of an amino acid to its corresponding tRNA molecule. This reaction proceeds via the hydrolysis of ATP to AMP and PPi. The energy released from the subsequent breakdown of PPi helps drive this critical activation step. researchgate.netfrontiersin.org

Polysaccharide Synthesis: In pathways like starch and cellulose synthesis, PPi is generated as a byproduct. frontiersin.org For example, the formation of UDP-glucose, a precursor for many polysaccharides, releases PPi. Its removal by hydrolysis is essential for the continuation of the synthetic pathway.

Bioenergetic Significance and ATP-Independent Energy Transfer Pathways

While ATP is the cell's primary energy currency, PPi also serves as a crucial energy donor in various organisms, particularly under anaerobic or energy-limited conditions. nih.govnih.gov The hydrolysis of the phosphoanhydride bond in PPi releases a significant amount of energy, comparable to that of ATP hydrolysis. nih.gov This allows certain enzymes to use PPi directly to power metabolic reactions, conserving the cell's ATP stores.

A prime example is the enzyme pyrophosphate-dependent phosphofructokinase (PPi-PFK), which catalyzes a key, committed step in glycolysis by phosphorylating fructose-6-phosphate (B1210287). plos.orgebi.ac.uk Unlike the ATP-dependent version of the enzyme, PPi-PFK uses PPi as the phosphoryl donor, a reaction that is reversible and can function in both glycolysis and gluconeogenesis. plos.orgebi.ac.uk This metabolic flexibility provides an energetic advantage, especially in plants, protists, and some bacteria. nih.govplos.org

| Enzyme | Reaction Catalyzed | Organism/Location | Bioenergetic Function |

| Pyrophosphate-dependent phosphofructokinase (PPi-PFK) | Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi | Plants, various protists, bacteria, archaea | Reversible, ATP-independent step in glycolysis and gluconeogenesis. nih.govplos.orgebi.ac.uk |

| Pyruvate, phosphate (B84403) dikinase (PPDK) | Pyruvate + Pi + ATP ⇌ Phosphoenolpyruvate + AMP + PPi | C4 plants, some microbes | While it uses ATP, its reversibility is linked to PPi concentrations, playing a role in gluconeogenesis and C4 photosynthesis. nih.gov |

Regulation of Intracellular PPi Concentrations and Metabolic Homeostasis

Maintaining a low intracellular concentration of PPi is critical for cellular function. researchgate.net PPi is generated by approximately 200 different metabolic reactions, and if allowed to accumulate, it can inhibit the very biosynthetic pathways that produce it by shifting the reaction equilibrium backward. researchgate.netscirp.org

Cellular PPi homeostasis is therefore rigorously maintained by the activity of inorganic pyrophosphatases (PPases), which continuously hydrolyze PPi into two molecules of inorganic phosphate (Pi). researchgate.netscirp.org This action not only provides a thermodynamic pull for biosynthetic reactions but also replenishes the cellular pool of Pi, which is required for ATP synthesis and other phosphorylation reactions. researchgate.netnih.govresearchgate.net The regulation of PPi levels is thus a key aspect of metabolic control, ensuring that the synthesis of essential macromolecules can proceed efficiently.

Enzymatic Systems Governing Pyrophosphate Metabolism

The central enzymes in PPi metabolism are the inorganic pyrophosphatases (PPases), which catalyze the hydrolysis of PPi to two Pi molecules. scirp.org These enzymes are essential and ubiquitous across all domains of life. wikipedia.orgnih.gov They are broadly categorized into two non-homologous groups: soluble pyrophosphatases (sPPases) and membrane-bound pyrophosphatases (H+/Na+-PPases), which differ significantly in structure and function. scirp.orgwikipedia.orgwikipedia.org

Characterization and Mechanism of Soluble Inorganic Pyrophosphatases (sPPases)

Soluble pyrophosphatases are found in the cytoplasm and organelles of virtually all living cells, where they play a housekeeping role by removing PPi produced during metabolism. scirp.orgnih.govresearchgate.net They are classified into at least two distinct, evolutionarily unrelated families.

Family I sPPases: These enzymes are the most common and are found in eukaryotes, bacteria, and archaea. scirp.org They typically require Mg2+ as a cofactor for activity and are strongly inhibited by Ca2+. scirp.org Their catalytic mechanism involves multiple divalent metal ions in the active site that facilitate the nucleophilic attack of a water molecule on the phosphorus atom of PPi.

Family II sPPases: Found in some bacteria, archaea, and primitive eukaryotes, these enzymes are structurally different from Family I PPases. scirp.org They are generally dependent on Mn2+ for activity rather than Mg2+. scirp.org

| sPPase Family | Primary Metal Cofactor | Typical Distribution | Structural/Mechanistic Notes |

| Family I | Mg2+ | Most eukaryotes, bacteria, and archaea | Non-homologous to Family II; often inhibited by Ca2+. scirp.org |

| Family II | Mn2+ | Some bacteria, archaea, and primitive eukaryotes | Structurally and mechanistically distinct from Family I. scirp.org |

Functional Analysis of Membrane-Bound H+/Na+-Pyrophosphatases (H+/Na+-PPases)

Membrane-bound pyrophosphatases (M-PPases) are ancient primary ion pumps that couple the energy from PPi hydrolysis to the transport of protons (H+) or sodium ions (Na+) across a membrane. wikipedia.orgnih.govmdpi.com This action generates an electrochemical gradient that serves as an energy reserve for the cell, powering processes like secondary active transport. frontiersin.orgwikipedia.org These enzymes are homodimers with a novel fold distinct from other primary pumps. nih.gov

H+-Pyrophosphatases (H+-PPases): These pumps are particularly important in plants, where they are located on the vacuolar membrane (tonoplast) and work alongside the V-type H+-ATPase to acidify the vacuole. frontiersin.orgwikipedia.orgoup.com By using PPi, a byproduct of biosynthesis, these pumps provide an energy-efficient way to power vacuolar transport, which is crucial for nutrient storage, pH homeostasis, and plant growth. frontiersin.orgnih.gov H+-PPases are also found in various protists, bacteria, and archaea. nih.govwikipedia.org

Na+-Pyrophosphatases (Na+-PPases): Identified in some bacteria and archaea, these enzymes pump Na+ ions out of the cytoplasm. nih.govacs.orgacs.org Some versions can transport both Na+ and H+. nih.govnih.govasm.org This function is vital for maintaining low intracellular sodium concentrations, especially in marine or halophilic (salt-loving) microbes. nih.gov These pumps often require K+ for activation in addition to the Na+ substrate. acs.orgnih.govasm.org The discovery of Na+-pumping and dual Na+/H+-pumping M-PPases highlights their evolutionary antiquity and adaptability. nih.govasm.org

Diverse Biological Diphosphate Esters and Their Metabolic Significance

Other Biologically Active Pyrophosphate Conjugates

Beyond nucleotide diphosphates and isoprenoid precursors, a variety of other pyrophosphate-conjugated molecules are indispensable for cellular function. These compounds act as coenzymes, donors for post-translational modifications, and activated precursors for biosynthesis, highlighting the versatility of the pyrophosphate group in biological chemistry.

Thiamine (B1217682) Pyrophosphate (TPP): Also known as thiamine diphosphate, TPP is the biologically active form of vitamin B1. It serves as an essential coenzyme for a suite of enzymes involved in carbohydrate and amino acid metabolism. Key TPP-dependent enzymes include pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical components of the citric acid cycle, and transketolase, which functions in the pentose phosphate pathway. In these reactions, TPP facilitates the cleavage of bonds adjacent to a carbonyl group, most notably in decarboxylation reactions, which are fundamental to cellular energy generation.

Prenyl Pyrophosphates (Farnesyl Pyrophosphate and Geranylgeranyl Pyrophosphate): Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are key isoprenoid intermediates derived from isopentenyl diphosphate. Their primary role extends to being donors for a crucial post-translational modification known as protein prenylation. In this process, the hydrophobic farnesyl (C15) or geranylgeranyl (C20) group is covalently attached to cysteine residues near the C-terminus of target proteins. This lipid anchor facilitates the association of these proteins with cellular membranes and mediates protein-protein interactions. A large number of prenylated proteins are small GTPases from the Ras and Rho families, which are master regulators of cell signaling, controlling processes such as cell growth, differentiation, and cytoskeletal dynamics.

Uridine Diphosphate Glucose (UDP-Glucose): UDP-glucose is an activated form of glucose that serves as the primary glucosyl donor in the biosynthesis of numerous carbohydrates. It is formed from glucose-1-phosphate and UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, which releases pyrophosphate. The subsequent hydrolysis of this pyrophosphate makes the synthesis of UDP-glucose irreversible. As a key substrate for glycosyltransferases, UDP-glucose is the direct precursor for glycogen (B147801) synthesis in animals. It is also the precursor for other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, which are essential for the synthesis of polysaccharides, glycoproteins, and glycolipids.

Table 6: Examples of Other Biologically Active Pyrophosphate Conjugates

| Pyrophosphate Conjugate | Class | Primary Biological Function |

| Thiamine Pyrophosphate (TPP) | Coenzyme (Vitamin B1 derivative) | Cofactor for key enzymes in carbohydrate metabolism (e.g., pyruvate dehydrogenase). |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid Intermediate | Donor of the farnesyl group for protein prenylation; precursor for cholesterol. |

| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid Intermediate | Donor of the geranylgeranyl group for protein prenylation; precursor for carotenoids. |

| Uridine Diphosphate Glucose (UDP-Glucose) | Nucleotide Sugar | Activated glucose donor for glycogen synthesis and other glycosylation reactions. |

Advanced Analytical Methodologies Utilizing Trihydrogen Diphosphate

Application in Chelation Ion Chromatography for Trace Metal Analysis in Complex Matrices

Chelation ion chromatography (IC) is a powerful technique for the determination of trace transition and rare-earth elements. nih.gov This method utilizes a chelating column to concentrate and separate target metal ions from interfering matrix components like alkali and alkaline-earth metals. nih.gov This is particularly advantageous when analyzing complex matrices such as seawater, as well as digested biological, botanical, and geological materials. nih.gov

Trihydrogen diphosphate (B83284), in the form of a pyrophosphoric acid/ammonium acetate (B1210297) buffer solution, plays a role in the on-line sample pretreatment for chelation ion chromatography. researchgate.netthermofisher.com This buffer system helps to eliminate bulk quantities of anions, alkali metals, alkaline earth metals, and other interfering components, thereby enabling the sensitive and simultaneous separation and determination of trace metals like lead, copper, cadmium, cobalt, and nickel. researchgate.net The chelation IC technique provides for the preconcentration of the sample and the direct determination of trace transition metals through ion chromatographic separation and postcolumn derivatization before detection. thermofisher.com This methodology is applicable for the analysis of trace transition metals in various matrices, including magnesium chloride, sodium hydroxide (B78521), hydrochloric acid, and acetonitrile. thermofisher.com

Key Features of Chelation Ion Chromatography:

| Feature | Description |

| Analyte Concentration | A chelating column is used to concentrate transition and rare-earth elements. nih.gov |

| Matrix Elimination | Interfering components such as alkali and alkaline-earth metals are removed. nih.gov |

| Broad Applicability | The method is suitable for a wide range of complex samples, including environmental and biological materials. nih.gov |

| High Sensitivity | Enables the determination of trace elements at low concentrations. |

Role as a Mobile Phase Additive in Liquid Chromatography-Mass Spectrometry (LC-MS) for Anionic Compound Analysis

In liquid chromatography-mass spectrometry (LC-MS), trihydrogen diphosphate (pyrophosphoric acid) can be employed as a mobile phase additive to enhance the analysis of anionic compounds. google.com The addition of pyrophosphoric acid to the mobile phase can improve the peak shape and resolution of negatively charged analytes. google.commdpi.com This is particularly beneficial in hydrophilic interaction liquid chromatography (HILIC), where it aids in the separation of one or more analytes before their analysis by a mass spectrometer. google.com

The concentration of pyrophosphoric acid in the mobile phase is a critical parameter and is typically in the micromolar range, for instance, from approximately 1.0 μM to 10.0 μM. google.com It can be introduced into the system in various ways: pre-injected onto the column as a plug, co-injected with the sample, or, preferably, added to the eluent solvents. google.com While effective, it is important to note that pyrophosphoric acid can hydrolyze over time to form orthophosphoric acid. google.com

This approach offers an alternative to other mobile phase additives like EDTA, which can cause significant signal suppression in the mass spectrometer. mdpi.com The use of pyrophosphoric acid allows for analysis in both positive and negative ion modes of the mass spectrometer. google.com

Table of LC-MS Mobile Phase Additives for Anionic Analysis:

| Additive | Advantages | Disadvantages |

| Trihydrogen Diphosphate (Pyrophosphoric Acid) | Improved peak shape and resolution for anionic analytes. google.commdpi.com Compatible with both positive and negative ion modes. google.com | Can hydrolyze to orthophosphoric acid over time. google.com |

| Ethylenediaminetetraacetic acid (EDTA) | Strong metal chelator. mdpi.comlcms.cz | Can cause significant ion suppression in the mass spectrometer. mdpi.comlcms.cz |

| Medronic Acid | Improves peak shape and resolution for negatively charged analytes. google.com |

Pyrophosphoric Acid Method in the Determination of Free Silica (B1680970) Content in Dust

The pyrophosphoric acid method is a standardized technique for determining the total amount of free silica in workplace dust. azomining.comperkinelmer.comrsc.org This method is recognized in occupational health standards, such as the GBZ/T192.4-2007 standard in China. azomining.comperkinelmer.comrsc.org The principle of the method involves the digestion of the dust sample with pyrophosphoric acid, which selectively dissolves silicates, leaving the free silica intact for quantification.

While it is a fundamental and established method, the pyrophosphoric acid method is a manual process that can be time-consuming and its accuracy can be influenced by the analyst's skill. azomining.comperkinelmer.com It is often used in conjunction with other instrumental techniques like infrared spectroscopy and X-ray diffraction for a more comprehensive analysis. azomining.comperkinelmer.com For instance, infrared spectroscopy can be used to establish a standard curve for α-SiO2 (crystalline silica), and the pyrophosphoric acid method can determine the total free silica content. azomining.comperkinelmer.com

A critical step in the pyrophosphoric acid method is the calcination of the sample at high temperatures, typically between 800-900°C. madison-proceedings.com However, research has shown that at temperatures above 750°C, elemental silicon can be oxidized to silica, potentially leading to an overestimation of the free silica content in the dust. madison-proceedings.com

Comparison of Methods for Free Silica Determination:

| Method | Principle | Advantages | Disadvantages |

| Pyrophosphoric Acid Method | Chemical digestion with pyrophosphoric acid to isolate free silica. rsc.org | Determines total free silica content. azomining.comperkinelmer.com Established standard method. rsc.org | Manual, time-consuming, and operator-dependent. azomining.comperkinelmer.comzolix.com.cn High calcination temperature may cause interference from elemental silicon. madison-proceedings.com |

| Infrared Spectroscopy | Measures the absorbance of specific infrared bands of silica. azomining.comperkinelmer.com | Faster, simpler operation, and no solvents required. azomining.comperkinelmer.com Can identify the crystal structure of silica. rsc.org | Requires expensive instrumentation and high operational skill. zolix.com.cn |

| X-ray Diffraction (XRD) | Identifies and quantifies crystalline phases based on their diffraction pattern. rsc.org | Rapid, straightforward, and accurately identifies crystalline silica. rsc.org |

Electrochemical Biosensing Applications of Pyrophosphate and its Functionalized Derivatives

Electrochemical biosensors offer a promising platform for the sensitive and selective detection of pyrophosphate (PPi), the anionic form of trihydrogen diphosphate. These sensors often rely on the specific interaction between PPi and a recognition element, which is then translated into a measurable electrochemical signal.

One approach involves the use of functionalized materials on an electrode surface. For example, screen-printed carbon electrodes (SPCEs) decorated with Nafion-mixed carbon dots can be used for the detection of aqueous PPi. researchgate.net The functional groups on the modified electrode surface facilitate the collection of PPi, and the change in the electrochemical signal, measured by techniques like square wave voltammetry, is proportional to the PPi concentration. researchgate.net

Another strategy utilizes the strong chelation between PPi and metal ions, such as copper(II). nih.gov In one such biosensor, a complex of L-phenylalanine and Cu(II) is immobilized on a cucurbit researchgate.neturil-modified electrode. The presence of PPi disrupts this complex by chelating with Cu(II), leading to a change in the electro-catalytic reduction of hydrogen peroxide, which is then detected. nih.gov The activity of enzymes like alkaline phosphatase (ALP), which hydrolyzes PPi, can also be monitored using this principle. nih.govnih.gov

The development of these electrochemical biosensors is driven by the need for simple, cost-effective, and rapid analytical methods for PPi detection in various fields, including clinical diagnostics and environmental monitoring. nih.govmdpi.commdpi.com

Examples of Electrochemical Biosensors for Pyrophosphate Detection:

| Sensor Platform | Recognition Principle | Detection Method |

| Nafion/Carbon Dots on SPCE | Adsorption of PPi onto functionalized surface. researchgate.net | Square Wave Voltammetry. researchgate.net |

| Cucurbit researchgate.neturil/L-Phe-Cu(II) Modified Electrode | Competitive chelation of Cu(II) by PPi. nih.gov | Catalytic reduction of H₂O₂. nih.gov |

| Gold Nanoclusters-Cu²⁺ | PPi-induced decrease in peroxidase-like activity. researchgate.net | Colorimetric detection. researchgate.net |

| Cysteine-modified Gold Electrode | PPi-induced release of Cu(II) from the electrode surface. researchgate.net | Electrochemical response of Cu(II). researchgate.net |

Applied and Industrial Chemical Research of Trihydrogen Diphosphate

Catalytic Applications in Chemical Synthesis

As a Brønsted acid, trihydrogen diphosphate (B83284) and its derivatives exhibit notable catalytic activity in several classes of organic reactions. Its acidic nature and ability to participate in phosphorylation make it a versatile catalyst in chemical synthesis.

Mixtures of phosphorous acids are utilized as catalysts in the esterification of phenols with carboxylic acids, yielding high-purity ester products with minimal by-products. google.com The catalytic process is enhanced by the efficient removal of water from the reaction zone. google.com More complex derivatives, such as novel pyrophosphoric acid ester compounds, have been developed and demonstrated to have higher acidity and greater catalytic activity in reactions like the intramolecular ene reaction and Mannich reaction when compared to conventional phosphoric acid ester catalysts. google.com

Additionally, condensed forms of phosphoric acid, which contain pyrophosphoric acid, are effective catalysts. Polyphosphoric acid is used in the esterification of (meth)acrylic acid with (cyclo)alkenes. researchgate.net Super phosphoric acid (SPA), another condensed form, has been successfully employed to catalyze the esterification of palm fatty acid distillate, a low-cost feedstock for biodiesel production. scispace.com Research into SPA-catalyzed esterification has explored the effects of operational variables such as molar ratio of reactants, catalyst amount, and temperature on reaction kinetics and conversion rates. scispace.com The mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity and facilitates a nucleophilic attack by the alcohol. scispace.com

In polymer chemistry, derivatives of phosphoric acid are used in catalysis. For instance, various phosphoric acid derivatives have been synthesized and tested for their catalytic activity in the ring-opening polymerization of cyclic esters like β-butyrolactone. ed.ac.uk Furthermore, polymers can be functionalized with phosphoric, phosphonic, or phosphinic acid groups. mdpi.com These functionalized polymers can then serve as polymer-supported catalysts, combining the acidic catalytic sites with the practical advantages of a solid support, such as easy separation and recyclability. mdpi.com

Trihydrogen diphosphate (pyrophosphoric acid) has been reported as a phosphorylating agent for alcohols since 1934. It can be used for the direct phosphorylation of sugars and their derivatives. This method is particularly effective for phosphorylating pentoses and hexoses at the terminal 5- and 6-positions, respectively. nmfrc.org The resulting 5-phosphates of pentoses and 6-phosphates of hexoses are more stable at low pH than other phosphate (B84403) esters, allowing them to withstand the acidic hydrolysis conditions used to process the mixture of phosphorylated products. nmfrc.org

Mechanisms of Corrosion Inhibition by Pyrophosphoric Acid and Pyrophosphates

Phosphates and phosphoric acids are utilized as corrosion inhibitors for metals such as steel. researchgate.net The primary mechanism of inhibition involves the formation of a protective film on the metal surface that acts as a barrier, preventing direct contact between the metal and the corrosive environment. tribology.rsreformchem.com

The inhibition mechanism can be described by several processes:

Adsorption and Film Formation: The inhibitor molecules adsorb onto the metal surface. In the case of phosphoric acid, it can form a barrier monolayer through physisorption. researchgate.net This film formation obstructs the electrochemical reactions responsible for corrosion. reformchem.com

Chelation and Passivation: Phosphate groups can chelate with metal ions on the substrate surface, such as iron atoms. researchgate.net This interaction forms a dense, insoluble, and stable protective layer. This process, known as passivation, changes the corrosion potential of the metal and reduces the rate of the corrosion reaction. researchgate.netreformchem.com

Cathodic Inhibition: Inorganic inhibitors like phosphoric acid can act as cathodic inhibitors by suppressing the hydrogen evolution reaction, which is a key step in corrosion in acidic environments. researchgate.net They form insoluble products that precipitate on the cathodic sites of the metal, restricting the diffusion of corrosive species to these areas. researchgate.net

While these mechanisms are well-understood for phosphates in general, they are applicable to pyrophosphates, which act similarly to form protective surface layers and inhibit the corrosion process.

Applications in Surface Treatment and Electroplating Processes

Pyrophosphate-based solutions are widely used in metal surface treatment, particularly for copper electroplating. atamanchemicals.comresearchgate.net These baths offer several advantages over traditional highly acidic (acid sulfate) or highly alkaline and toxic (cyanide) baths. nmfrc.orgsterc.org Pyrophosphoric acid itself is a key component for controlling the chemistry of these plating baths. nmfrc.orgnmfrc.org

Key applications and process details include:

Printed Circuit Boards (PCBs): Pyrophosphate copper plating is frequently used for PCBs due to the bath's excellent throwing power, which allows for uniform copper deposition in through-holes, achieving surface-to-hole plating ratios of 1:1. nmfrc.orgatamanchemicals.com

Plating on Various Substrates: These solutions are used for plating on plastics, zinc, aluminum, and steel die castings. atamanchemicals.comsterc.org The mildly alkaline nature of pyrophosphate baths makes them less corrosive to plating equipment compared to acid sulfate (B86663) solutions. nmfrc.orgsterc.org

pH Control: The pH of the pyrophosphate plating bath is critical and is maintained in a narrow range (typically 8.2-8.8) through the addition of pyrophosphoric acid to lower the pH or potassium hydroxide (B78521) to raise it. nmfrc.org Incorrect pH can lead to the precipitation of copper pyrophosphate (at low pH) or copper hydroxide (at high pH). nmfrc.org

The table below summarizes typical operating parameters for a pyrophosphate copper plating bath.

| Parameter | Value/Range | Purpose/Notes | Source |

|---|---|---|---|

| pH | 8.2 - 8.8 | Maintained with pyrophosphoric acid or potassium hydroxide to prevent precipitation. | nmfrc.org |

| Temperature | 120 - 140 °F (49 - 60 °C) | Higher temperatures improve conductivity and maximum current density. | nmfrc.org |

| Copper Pyrophosphate to Potassium Pyrophosphate Ratio | 1 : 4 (by weight) | Ensures proper complexation and dissolution of the copper salt. | nmfrc.org |

| Total P₂O₇ : Cu Ratio | 7.5 : 1 | Optimal ratio for maximum plating efficiency and deposit adherence. | nmfrc.org |

| Current Density | 10 - 80 A/ft² | Wide operating range, but throwing power decreases at higher densities. | nmfrc.org |

| Agitation | Vigorous Air Agitation | Required to obtain bright and uniform deposits. | nmfrc.org |

Role in Materials Science and Engineering

The applications of trihydrogen diphosphate extend into materials science and engineering, primarily in the development of energy materials and as a precursor in chemical synthesis.

One of the most significant applications is in Phosphoric Acid Fuel Cells (PAFCs). In these devices, highly concentrated phosphoric acid (95% or higher) is used as the electrolyte. taylorandfrancis.com At such high concentrations, the phosphoric acid exists largely in the form of pyrophosphoric acid (H₄P₂O₇). taylorandfrancis.com This electrolyte is typically immobilized within a porous silicon carbide matrix and is valued for its high ionic conductivity and its tolerance to carbon dioxide in the fuel stream, which allows for the use of hydrogen produced from reformed organic fuels. taylorandfrancis.com

Furthermore, as a component of polyphosphoric acid, pyrophosphoric acid is part of an important industrial reagent used in various chemical manufacturing processes. wikipedia.org When molten, pyrophosphoric acid exists in an equilibrium mixture with phosphoric acid and other polyphosphoric acids, making it a key intermediate in the production and chemistry of these widely used industrial compounds. wikipedia.org Its role in surface engineering, as detailed in the electroplating section, is also a critical contribution to materials science, enabling the creation of functional metallic coatings with desirable properties like high conductivity and ductility. atamanchemicals.comsterc.org

Development of Pyrophosphate-Based Materials (e.g., Modified Activated Carbon, Nanomaterials)

The development of materials derived from pyrophosphates has garnered significant interest due to their versatile chemical properties and wide range of applications. Research has focused on creating novel materials, including modified activated carbons and various nanomaterials, with tailored functionalities for use in environmental remediation, energy storage, and catalysis.

One area of development involves the use of phosphoric acid and pyrophosphates in the preparation of activated carbon from biomass. The activation process, often involving chemical treatment followed by carbonization, results in materials with high surface areas and well-developed porous structures. These properties are crucial for adsorption applications. For instance, the modification of activated carbon with phosphorus-containing groups can enhance its capacity to adsorb specific pollutants.

In the realm of nanotechnology, pyrophosphates serve as precursors or key components in the synthesis of advanced nanomaterials. These materials exhibit unique size-dependent properties that differ from their bulk counterparts. Synthesis methods such as hydrothermal routes and pyro-synthesis are employed to produce highly crystalline pyrophosphate-based nanoparticles with controlled morphologies. encyclopedia.pub For example, iron copper phosphate (FeCuP) nanoparticles have been synthesized and utilized as catalysts. researchgate.net Similarly, carbon-coated metal phosphate nanoparticles have been developed for energy storage applications, demonstrating the versatility of pyrophosphate chemistry in creating functional nanomaterials. encyclopedia.pubmdpi.com The synthesis strategies for these nanomaterials are diverse and include wet chemical precipitation, sol-gel methods, and microwave-assisted techniques, each offering distinct advantages in controlling the final properties of the material.

Phosphate and pyrophosphate coatings are also being investigated for their potential in corrosion resistance. mdpi.comwikipedia.orgresearchgate.netmdpi.comeoncoat.com These coatings can form a protective layer on metal surfaces, preventing degradation due to environmental factors. Research in this area explores different application methods and formulations to enhance the durability and protective capabilities of these coatings.

Investigations into Semiconductor Properties of Pyrophosphate Compounds

Recent research has unveiled the promising semiconductor properties of various pyrophosphate compounds, particularly their proton conductivity at intermediate temperatures. This has opened avenues for their application in electrochemical devices such as fuel cells and sensors. The investigations have largely centered on tetravalent metal pyrophosphates, including those of tin (SnP₂O₇), titanium (TiP₂O₇), zirconium (ZrP₂O₇), and cerium (CeP₂O₇). encyclopedia.pubmdpi.comrsc.org

These materials exhibit significant proton conductivity, a key characteristic of certain types of semiconductors, in the temperature range of 100–300 °C, often under low humidity or anhydrous conditions. encyclopedia.pubmdpi.com The mechanism of proton conduction is believed to be facilitated by the incorporation of protons into the material's framework, with defect sites and the presence of P₂O₇ units playing a crucial role in providing pathways for proton transport. encyclopedia.pubrsc.org

Doping has been identified as an effective strategy to enhance the semiconductor properties of these pyrophosphates. The introduction of trivalent or divalent cations, such as In³⁺, Al³⁺, and Mg²⁺, into the crystal lattice of tin pyrophosphate (SnP₂O₇) has been shown to significantly increase its proton conductivity. rsc.org For instance, doping SnP₂O₇ with a small percentage of indium or aluminum can lead to a substantial rise in conductivity, reaching values as high as 0.1 S cm⁻¹ at intermediate temperatures. rsc.org Similarly, magnesium-doped cerium pyrophosphate has demonstrated notable performance as a fuel cell electrolyte. mdpi.com

The table below summarizes the proton conductivity of various pyrophosphate-based materials, highlighting the effect of composition and temperature on their semiconductor properties.

| Material Composition | Temperature (°C) | Conductivity (S·cm⁻¹) |

| SnP₂O₇ | 225 | ~0.05 |

| In₀.₁Sn₀.₉P₂O₇ | ~250 | 0.195 |

| Al₀.₀₅Sn₀.₉₅P₂O₇ | 225 | ~0.1 |

| CeP₂O₇ | 180 | 3.0 x 10⁻² |

| Ce₀.₉Mg₀.₁P₂O₇ | 200 | 4.0 x 10⁻² |

| Low crystallinity TiP₂O₇ | 100 | 0.0019–0.0044 |

| Zr(P₂O₇)₀.₈₁(O₃POH)₀.₃₈ | 20 | 1.3 x 10⁻³ |

This table presents a selection of data from published research to illustrate the range of proton conductivity in pyrophosphate materials. mdpi.comrsc.orgresearchgate.net

These findings underscore the potential of pyrophosphate compounds as a class of semiconductor materials with tunable properties, making them promising candidates for next-generation energy and sensing technologies.

Environmental Chemical Applications

Water Treatment Processes for Heavy Metal Removal

Pyrophosphate and other phosphate-based materials are increasingly being investigated for their efficacy in removing heavy metals from contaminated water sources. The primary mechanism behind this application is the ability of phosphate anions to precipitate heavy metal ions into stable, insoluble metal phosphate compounds. This process effectively immobilizes the toxic metals, reducing their bioavailability and facilitating their removal from aqueous solutions.

A variety of phosphate materials have been employed for this purpose, including calcined phosphate, hydroxyapatite, and phosphorus-enriched biochar. mdpi.comnih.gov These materials offer a high affinity for various heavy metal cations such as lead (Pb²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.gov The adsorption capacity of these materials can be significant, as demonstrated in batch experiments. For instance, calcined phosphate has shown a notable capacity for lead removal. nih.gov

The effectiveness of heavy metal removal by phosphate materials is influenced by several factors, including the pH of the solution, the concentration of the adsorbent, and the specific heavy metals present. Research has shown that the adsorption process often follows established isotherm models like the Langmuir and Freundlich models, which describe the equilibrium between the adsorbed and dissolved metal ions. nih.gov

The following table presents data on the heavy metal removal efficiency of different phosphate-based materials.

| Adsorbent Material | Heavy Metal Ion | Adsorption Capacity (mg g⁻¹) | pH |

| Calcined Phosphate | Pb²⁺ | 85.6 | 5 |

| Calcined Phosphate | Cu²⁺ | 29.8 | 5 |

| Calcined Phosphate | Zn²⁺ | 20.6 | 5 |

This table showcases the adsorption capacities of calcined phosphate for different heavy metal ions as reported in scientific literature. nih.gov

In addition to direct precipitation, other mechanisms such as ion exchange, surface complexation, and redox reactions can also contribute to the removal of heavy metals by phosphorus-containing materials. mdpi.com The development of materials like drinking water treatment residual-based granules, which can be enriched with phosphate, further expands the toolkit for addressing heavy metal contamination in water. nih.gov

Contributions to Mineral Processing Technologies

In the field of mineral processing, pyrophosphates play a crucial role as reagents in froth flotation, a widely used technique for separating valuable minerals from gangue. Specifically, pyrophosphate compounds, such as sodium pyrophosphate, are utilized as depressants to selectively inhibit the flotation of certain minerals, thereby enhancing the separation efficiency. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com

The primary function of a depressant in flotation is to increase the hydrophilicity of the mineral surface it interacts with, preventing the adsorption of collectors and thus inhibiting its attachment to air bubbles. scielo.br Sodium pyrophosphate has been effectively used as a depressant in the flotation of phosphate ores to separate apatite from carbonate gangue minerals like calcite and dolomite (B100054). researchgate.netsemanticscholar.orgmdpi.com The selective depression is achieved through the preferential interaction of pyrophosphate with the active sites on the surface of the mineral to be depressed.

For example, in the separation of apatite from dolomite, sodium pyrophosphate has been shown to selectively depress apatite while allowing dolomite to be floated. semanticscholar.orgresearchgate.net This is attributed to the strong interaction of pyrophosphate with the calcium sites on the apatite surface, which hinders the adsorption of the collector (e.g., sodium oleate). semanticscholar.orgresearchgate.net In contrast, its effect on the dolomite surface is less pronounced, allowing for selective separation.

The effectiveness of pyrophosphate as a depressant is dependent on factors such as the pH of the pulp and the concentration of the reagent. The table below illustrates the effect of sodium pyrophosphate on the flotation recovery of apatite and dolomite in a laboratory setting.

| Mineral | Collector (Sodium Oleate) | Depressant (Sodium Pyrophosphate) | Flotation Recovery (%) |

| Apatite | 60 mg/L | 0 mg/L | ~95 |

| Apatite | 60 mg/L | 100 mg/L | <10 |

| Dolomite | 60 mg/L | 0 mg/L | ~94 |

| Dolomite | 60 mg/L | 100 mg/L | ~84 |

This table provides a simplified representation of the selective depression effect of sodium pyrophosphate on apatite flotation based on experimental data. semanticscholar.org

Furthermore, compound phosphate collectors, which may include pyrophosphate derivatives, have been developed to improve the selectivity and reduce the dosage of reagents in the flotation of sulfide (B99878) minerals like jamesonite from marmatite. journalssystem.com These advancements highlight the significant contribution of pyrophosphate chemistry to more efficient and selective mineral processing technologies.

Q & A

Q. What are the recommended methods for synthesizing trihydrogen diphosphate salts, and how can purity be ensured?

Trihydrogen diphosphate salts (e.g., adenosine 5'-diphosphate) are typically synthesized via neutralization reactions between phosphoric acid and metal carbonates/hydroxides. For example, potassium dihydrogen phosphate is prepared by reacting phosphoric acid with potassium hydroxide in stoichiometric ratios, followed by crystallization and drying . To ensure purity, techniques like recrystallization, centrifugal separation, and analytical-grade solvent extraction are employed. Purity validation involves ion chromatography (IC) or nuclear magnetic resonance (NMR) to confirm the absence of residual solvents or byproducts .

Q. How can trihydrogen diphosphate concentrations be quantified in biological samples?

Fluorometric assays, such as the Dihydroxyacetone Phosphate (DHAP) Assay Kit, enable sensitive quantification using enzymatic coupling. For example, DHAP is converted to glycerol-3-phosphate via glycerol-3-phosphate dehydrogenase, with NADH fluorescence measured at λex 540 nm/λem 590 nm . Alternatively, high-performance liquid chromatography (HPLC) with UV detection at 260 nm is used for nucleotide derivatives like adenosine diphosphate (ADP) . Standard curves with certified reference materials (CRMs) are critical for calibration .

Q. What buffer systems are compatible with trihydrogen diphosphate for maintaining pH stability?

Trihydrogen diphosphate salts (e.g., Na2HPO4) are key components of phosphate-buffered saline (PBS) and Tris-phosphate buffers. For enzymatic studies, prepare 0.1 M sodium phosphate buffer (pH 7.4) by mixing anhydrous Na2HPO4 and NaH2PO4 in deionized water. Validate pH stability using a calibrated electrode and monitor ionic strength via conductivity measurements .

Advanced Research Questions

Q. How does trihydrogen diphosphate interact with enzymes like IspH in terpene biosynthesis?

Structural studies of IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase) reveal that trihydrogen diphosphate derivatives (e.g., 4-oxopentyl trihydrogen diphosphate) act as substrates. X-ray crystallography (e.g., PDB ID: 3UTD) shows Fe3S4 clusters in IspH facilitate reductive dehydroxylation. Methodologically, enzyme kinetics (Km, Vmax) are measured via stopped-flow spectrophotometry under anaerobic conditions .

Q. What advanced techniques are used to characterize trihydrogen diphosphate in lipid metabolic pathways?

Isotopic labeling (e.g., <sup>13</sup>C or <sup>32</sup>P) combined with liquid chromatography-mass spectrometry (LC-MS) tracks incorporation into lipids like dolichyl diphosphate. For example, <sup>13</sup>C-glucose tracing in cell cultures followed by LC-MS/MS identifies metabolic flux toward isoprenoid precursors . Cryo-electron microscopy (cryo-EM) further visualizes membrane-bound enzyme complexes interacting with diphosphates .

Q. How can conflicting data on trihydrogen diphosphate’s role in nucleotide recycling be resolved?

Contradictory results (e.g., ADP stability in serum vs. cell lysates) arise from matrix effects. Address this by standardizing pre-analytical conditions: collect samples in EDTA tubes to inhibit phosphatases, and use tandem mass spectrometry (MS/MS) with internal standards (e.g., <sup>15</sup>N-ADP) for absolute quantification. Cross-validate with enzymatic assays (e.g., luciferase-based ATP/ADP detection) .

Q. What strategies improve the stability of trihydrogen diphosphate in long-term biochemical assays?

Instability due to hydrolysis is mitigated by storing solutions at -20°C in anhydrous buffers (e.g., 10 mM Tris-HCl, pH 8.0). Add stabilizers like 1 mM MgCl2 to chelate free phosphate ions. For freeze-dried powders, use desiccants and inert-gas packaging. Monitor degradation via <sup>31</sup>P NMR to detect orthophosphate contamination .

Q. How is trihydrogen diphosphate utilized in studying bacterial resistance mechanisms?

In Leptospira cultures, trihydrogen diphosphate is a component of media for antibiotic susceptibility testing. Minimum inhibitory concentration (MIC) assays are conducted with serial dilutions of antibiotics in phosphate-enriched broth. Metabolomic profiling via LC-MS identifies resistance-linked perturbations in nucleotide pools .

Methodological Best Practices

Q. What are the critical parameters for crystallizing trihydrogen diphosphate-protein complexes?

Optimize crystallization using hanging-drop vapor diffusion with PEG 8000 as a precipitant. Maintain pH 6.5–7.5 (sodium phosphate buffer) and 100 mM NaCl to reduce aggregation. Soak crystals in cryoprotectants (e.g., 25% glycerol) before flash-freezing in liquid nitrogen. Data collection at synchrotron sources (λ = 1.0 Å) enhances resolution .

Q. How can computational modeling predict trihydrogen diphosphate’s reactivity in catalytic sites?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model ligand-enzyme interactions. Quantum mechanics/molecular mechanics (QM/MM) calculations assess transition states in phosphoryl transfer reactions. Validate predictions with mutagenesis (e.g., substituting catalytic residues like Asp/Glu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.